molecular formula C13H13NO4 B7738987 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 5866-54-6

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No. B7738987
Key on ui cas rn: 5866-54-6
M. Wt: 247.25 g/mol
InChI Key: VNGGYIBIGOOVNP-UHFFFAOYSA-N
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Patent
US06413956B1

Procedure details

Diethyl (4-methoxyphenylaminomethylene)malonate (5.18 g, 17.9 mmol) is added to phenyl ether (22 mL) preheated to 250° C. Heating is continued for 70 minutes. The reaction mixture is allowed to cool, diethyl ether is added, and the precipitate is collected, rinsed with diethyl ether and dried to afford 1.98 g of ethyl 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylate.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:5][CH:4]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:9][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]2=[O:19]

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 250° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06413956B1

Procedure details

Diethyl (4-methoxyphenylaminomethylene)malonate (5.18 g, 17.9 mmol) is added to phenyl ether (22 mL) preheated to 250° C. Heating is continued for 70 minutes. The reaction mixture is allowed to cool, diethyl ether is added, and the precipitate is collected, rinsed with diethyl ether and dried to afford 1.98 g of ethyl 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylate.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:5][CH:4]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:9][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]2=[O:19]

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 250° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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